4-Hydroxy-frovatriptan
Description
Properties
Molecular Formula |
C₁₄H₁₇N₃O₂ |
|---|---|
Molecular Weight |
259.3 |
Synonyms |
4-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivations of Hydroxylated Tetrahydrocarbazoles
Retrosynthetic Analysis of 4-Hydroxy-frovatriptan
A retrosynthetic analysis of this compound (Target Molecule) breaks down the complex structure into simpler, more readily available starting materials. journalspress.com This systematic approach is crucial for designing a viable synthetic route. journalspress.comleah4sci.com
The primary disconnections for this compound are:
C-N Bond Disconnection: The bond between the chiral carbon at C3 and the methylamino group is a logical point for disconnection. This leads to a key intermediate, a 4-hydroxylated tetrahydrocarbazole core, and methylamine.
Fischer Indole (B1671886) Synthesis Disconnection: The tetrahydrocarbazole ring itself is commonly formed via the Fischer indole synthesis. acs.orgchemicalbook.com This disconnection breaks the molecule into two key precursors: a substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. For this compound, this would be 4-carboxamidophenylhydrazine and a 4-hydroxy-4-methylaminocyclohexanone derivative.
Functional Group Interconversion (FGI): The carboxamide group can be derived from a nitrile group, a common strategy in frovatriptan (B193164) synthesis to improve yields and avoid side reactions during the indole formation. chemicalbook.comgoogle.com This points to 4-cyanophenylhydrazine as a more practical starting material.
This analysis suggests a forward synthesis commencing with a suitably functionalized cyclohexanone and 4-cyanophenylhydrazine, followed by cyclization, stereochemical resolution, and functional group manipulations to yield the final product. The critical challenge lies in the synthesis of the requisite hydroxylated and aminated cyclohexanone precursor.
Targeted Chemical Synthesis Approaches for 4-Hydroxylation of Frovatriptan Analogs
The specific placement of a hydroxyl group at the 4-position of the tetrahydrocarbazole ring requires precise control. This can be achieved either by starting with a pre-hydroxylated precursor or by direct hydroxylation of the carbazole (B46965) system.
Achieving the correct enantiomer, particularly the (R)-configuration found in frovatriptan, is paramount. Several enantioselective strategies have been developed for the synthesis of tetrahydrocarbazoles.
Organocatalysis: Asymmetric aminocatalysis has been employed to synthesize chiral polycyclic tetrahydrocarbazoles. researchgate.net For instance, the reaction of 2-methylindole (B41428) acrylaldehyde with a dienophile, catalyzed by a diarylsilylprolinol ether derivative, can produce tetrahydrocarbazoles with excellent stereoselectivity. nih.gov Similarly, chiral phosphoric acids have been used to catalyze enantioselective domino Friedel-Crafts-type reactions to yield tetrahydrocarbazoles with high enantiomeric excess (ee). dtu.dk These methods could be adapted by using appropriately substituted indole and dienal precursors to build the hydroxylated frovatriptan backbone.
Chiral Resolution: A classical approach involves the synthesis of a racemic mixture followed by resolution. For frovatriptan itself, diastereomeric salt formation using resolving agents like L-pyroglutamic acid or di-p-toluoyl-(D)-(+)-tartaric acid is a well-documented method to separate the desired (R)-enantiomer from the racemate. chemicalbook.comgoogle.comgoogleapis.com This technique would be directly applicable to the resolution of racemic this compound.
Table 1: Enantioselective Methodologies for Tetrahydrocarbazole Synthesis
| Methodology | Catalyst/Reagent Example | Key Feature | Potential Application to this compound |
| Organocatalysis | Chiral Phosphoric Acids | Domino Friedel-Crafts reaction | Synthesis of chiral hydroxylated tetrahydrocarbazole core |
| Organocatalysis | Diarylsilylprolinol Ether | Trienamine catalysis / Diels-Alder | Construction of the chiral ring system with high ee |
| Chiral Resolution | L-pyroglutamic acid | Diastereomeric salt formation | Separation of (R)-4-hydroxy-frovatriptan from racemate |
The synthesis of hydroxylated carbazoles must address multiple stereochemical aspects. The primary focus is the stereocenter at the C3 position, but the introduction of a hydroxyl group at C4 on the cyclohexyl ring introduces a second stereocenter, leading to potential diastereomers.
The relative stereochemistry between the C3-amino group and the C4-hydroxyl group can be controlled by the choice of hydroxylation method. For example, methods for dihydroxylation of olefins, such as the Prevost and Woodward hydroxylations, provide established routes to anti and syn diols, respectively. durgapurgovtcollege.ac.in While not a diol, the cis/trans relationship between the amine and alcohol on the cyclohexane (B81311) ring can be influenced by related principles, often starting from a cyclohexene (B86901) precursor. Oxidation with osmium tetroxide typically yields a syn diol, whereas peroxy acid epoxidation followed by hydrolysis leads to an anti diol. durgapurgovtcollege.ac.in Applying these concepts to an appropriately substituted tetrahydrocarbazolene intermediate could control the diastereoselectivity of the final product.
Precursor Chemistry and Intermediate Derivatization in Frovatriptan Synthesis Relevant to Hydroxylated Metabolites
The synthesis of frovatriptan and its hydroxylated analogs relies on key precursors and intermediates. The Fischer indole synthesis is the cornerstone of this process, typically reacting a phenylhydrazine with a cyclohexanone. acs.orgresearchgate.net
For this compound, a critical precursor is a 4-hydroxy-cyclohexanone derivative. Studies on the synthesis and conformational analysis of esters of 4-hydroxy-cyclohexanone provide insight into the behavior of this key starting material. researchgate.net A plausible route involves the Fischer indolization of 4-cyanophenylhydrazine hydrochloride with a protected form of 4-amino-1-hydroxycyclohexanone.
A common synthetic pathway for frovatriptan involves intermediates such as 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. google.comgoogle.com This intermediate is structurally very similar to the core of this compound. The synthesis of this intermediate is often achieved by the reaction of 4-cyanophenyl hydrazine (B178648) hydrochloride with 4-benzyloxy-cyclohexanone, followed by debenzylation. google.com The hydroxyl group is then typically converted to a leaving group (e.g., tosylate) and displaced with methylamine. google.com A similar strategy could be envisioned for a 4-hydroxy analog, although the presence of two hydroxyl groups would necessitate the use of orthogonal protecting group strategies to ensure regioselective functionalization.
Table 2: Key Precursors and Intermediates in Frovatriptan Synthesis
| Compound Name | Structure | Role in Synthesis |
| 4-Cyanophenylhydrazine | Phenylhydrazine component in Fischer indole synthesis | |
| 4-Hydroxycyclohexanone | Cyclohexanone component for introducing the hydroxyl group | |
| 3-Hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole | Key intermediate, convertible to the 3-amino derivative | |
| (R)-3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole | Direct precursor to frovatriptan after nitrile hydrolysis |
Chemoenzymatic Synthesis Strategies for Hydroxylated Triptans
Chemoenzymatic methods offer powerful, environmentally friendly alternatives for producing enantiopure pharmaceuticals by leveraging the high selectivity of enzymes. researchgate.netnih.gov
Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective for the kinetic resolution of racemic alcohols. uniovi.es For example, the racemic intermediate (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol can be selectively acylated, yielding the (R)-acetate and the unreacted (S)-alcohol in enantiopure forms. uniovi.esacs.org This strategy could be directly applied to a racemic 3,4-dihydroxy-tetrahydrocarbazole intermediate.
Asymmetric Bioreduction: Alcohol dehydrogenases (ADHs) can reduce prochiral ketones to chiral alcohols with very high enantiomeric excess. For instance, ADH from Rhodococcus ruber (ADH-A) has been used to reduce a tetrahydrocarbazole ketone to the corresponding (S)-alcohol with >99% ee. researchgate.netacs.org This provides an alternative route to the enantiopure alcohol intermediates needed for synthesis.
Direct Hydroxylation: Microbial hydroxylation presents a direct path to hydroxylated carbazoles. Fungi like Aspergillus flavus have been shown to metabolize carbazole into monohydroxylated products, with 3-hydroxycarbazole being a major product. researchgate.net Furthermore, cytochrome P450 monooxygenases have been identified that can perform highly regioselective C-H oxidation on complex scaffolds, which could be harnessed for the specific 4-hydroxylation of a frovatriptan precursor. nih.gov
Table 3: Enzymes in the Synthesis of Hydroxylated Triptan Precursors
| Enzyme | Enzyme Type | Reaction | Substrate Example | Product |
| Candida antarctica Lipase B (CAL-B) | Lipase | Kinetic Resolution (Acylation) | (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol | (R)-acetate and (S)-alcohol |
| Alcohol Dehydrogenase (ADH-A) | Oxidoreductase | Asymmetric Reduction | 4,9-dihydro-1H-carbazol-3(2H)-one | (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
| Cytochrome P450 | Monooxygenase | C-H Hydroxylation | Camptothecin | 10-Hydroxycamptothecin |
Enzymatic Biotransformation and Metabolic Fate of Frovatriptan Yielding 4 Hydroxy Frovatriptan
Identification of Cytochrome P450 Isoenzymes Responsible for 4-Hydroxylation
The primary metabolic transformation of frovatriptan (B193164) into its hydroxylated derivative, 4-hydroxy-frovatriptan, is catalyzed by the cytochrome P450 system. Extensive research has pinpointed a specific isoenzyme as the principal catalyst in this reaction.
The identification of the enzymes responsible for frovatriptan metabolism was achieved through a series of in vitro studies. nih.gov These investigations typically utilize systems such as human liver microsomes, which contain a mixture of drug-metabolizing enzymes, to observe the biotransformation of a compound in a controlled laboratory setting. By using specific chemical inhibitors or recombinant human CYP enzymes, researchers can identify the contribution of individual isoenzymes to the metabolism of a drug substrate.
For frovatriptan, these in vitro methods demonstrated that its metabolism is principally carried out by a specific cytochrome P-450 isoenzyme. nih.gov While these studies were crucial in identifying the key enzyme, detailed public data on the specific enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the 4-hydroxylation of frovatriptan are not widely available in published literature. These parameters are vital for quantifying the affinity of the enzyme for the substrate and the maximum rate of the hydroxylation reaction.
In vitro investigations have definitively identified Cytochrome P450 1A2 (CYP1A2) as the principal isoenzyme responsible for the metabolism of frovatriptan. nih.govnih.govnih.gov This enzyme is a key component of the hepatic drug-metabolizing machinery, accounting for approximately 13% of the total CYP content in the human liver. nih.gov The modification of CYP1A2 activity, whether through induction by substances like tobacco smoke or inhibition by certain medications, can influence the pharmacokinetic profile of frovatriptan. nih.gov However, the clinical impact of these modifications is considered limited, likely due to frovatriptan also undergoing renal clearance and the role of blood cell binding in controlling the amount of unbound drug available for elimination. nih.gov
Other Potential Biotransformation Pathways and Secondary Metabolites
While 4-hydroxylation is a key metabolic step, frovatriptan undergoes biotransformation through other pathways as well, leading to a variety of secondary metabolites. Following administration of radiolabeled frovatriptan, analysis of urine has identified several compounds in addition to the unchanged parent drug and hydroxylated frovatriptan.
These secondary metabolites include:
Desmethyl frovatriptan: Formed through N-demethylation of the methylamino group.
N-acetyl desmethyl frovatriptan: Arising from the acetylation of the desmethyl metabolite.
Hydroxylated N-acetyl desmethyl frovatriptan: A product of further hydroxylation of the N-acetylated metabolite.
The presence of these compounds indicates that frovatriptan's metabolic fate involves multiple enzymatic processes, including hydroxylation, N-demethylation, and N-acetylation.
| Metabolite | Metabolic Pathway | Precursor |
|---|---|---|
| This compound | Hydroxylation | Frovatriptan |
| Desmethyl frovatriptan | N-Demethylation | Frovatriptan |
| N-acetyl desmethyl frovatriptan | N-Acetylation | Desmethyl frovatriptan |
| Hydroxylated N-acetyl desmethyl frovatriptan | Hydroxylation | N-acetyl desmethyl frovatriptan |
Comparative Metabolic Profiling of Frovatriptan Across Preclinical Biological Systems
Comparative metabolite profiling across different species is a cornerstone of preclinical drug development. These studies are essential to ensure that the animal models used in toxicology studies are relevant to humans, meaning they produce a similar array of metabolites. Significant differences in metabolic pathways can lead to the formation of unique or disproportionate metabolites in humans compared to preclinical species, which could have safety implications.
For frovatriptan, preclinical data were integral to establishing its pharmacokinetic profile. nih.govnih.gov However, detailed public reports directly comparing the metabolic profiles of frovatriptan in common preclinical species (such as rats, dogs, and monkeys) with that of humans are scarce. The primary enzyme responsible for its metabolism, CYP1A2, does exhibit species differences in expression and activity, which can be a source of variation. nih.gov For instance, while the CYP1A enzyme family shows strong structural conservation among species, CYP1A2 is known to be less expressed in cynomolgus monkeys compared to humans. researchgate.net Such differences underscore the importance of selecting appropriate animal models in which the metabolism of a compound can be studied to best extrapolate the results to humans. nih.gov The goal is to ensure that the exposure to all significant human metabolites, including this compound, has been adequately assessed during nonclinical safety studies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Frovatriptan |
| Desmethyl frovatriptan |
| N-acetyl desmethyl frovatriptan |
Molecular Pharmacodynamics of 4 Hydroxy Frovatriptan: Receptor Interaction and Signaling Cascades
In Vitro Ligand-Receptor Binding Affinity Profiling
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. This section reviews the available data on the binding affinity of 4-hydroxy-frovatriptan for its primary targets and other related receptors.
Frovatriptan (B193164), the parent compound, is a selective serotonin (B10506) (5-HT) receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes. drugbank.comfda.gov The metabolism of frovatriptan occurs primarily in the liver, mediated by the cytochrome P450 1A2 isoenzyme, leading to the formation of several metabolites, including hydroxylated frovatriptan (this compound). drugbank.comfda.govhres.ca
While the pharmacological activity of some other frovatriptan metabolites has been partially characterized—for instance, desmethyl frovatriptan has a lower affinity for 5-HT1B/1D receptors than frovatriptan itself—the specific binding affinity and interaction profile of this compound with 5-HT1B and 5-HT1D receptors are not detailed in currently available scientific literature. drugbank.comfda.govhres.ca The activity of this particular metabolite is often cited as unknown. drugbank.comfda.gov
Beyond the 5-HT1B/1D receptors, frovatriptan has been shown to have moderate affinity for the 5-HT7 receptor. nih.gov However, specific investigations into the binding profile of this compound across a broader panel of serotonin receptor subtypes have not been reported. The affinity of the N-acetyl desmethyl metabolite, for example, is known to be insignificant for 5-HT receptors, but corresponding data for this compound is not publicly available. drugbank.comfda.gov
Comparative studies are essential to determine if a metabolite retains, loses, or has an altered pharmacological profile compared to its parent drug. While it is known that the desmethyl metabolite of frovatriptan has a reduced affinity for the target receptors compared to frovatriptan, similar comparative receptor occupancy or binding affinity data for this compound is absent from the reviewed literature. fda.govhres.cadrugs.com Therefore, a direct comparison of the receptor binding characteristics of this compound and frovatriptan cannot be made at this time.
Agonist/Antagonist Activity Assessment in Cellular and Tissue Models
Information regarding the functional activity of this compound in cellular or tissue-based models is not available in the public domain. Such studies would be necessary to determine whether this compound acts as an agonist, partial agonist, or antagonist at any given receptor, but this research has not been published.
Post-Receptor Signaling Pathway Elucidation (e.g., G-protein coupling, cAMP modulation)
The 5-HT1B and 5-HT1D receptors, the primary targets of frovatriptan, are known to be coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). However, as the fundamental interaction of this compound with these or any other receptors has not been characterized, its effect on post-receptor signaling cascades remains unknown. Elucidation of its G-protein coupling preferences and impact on cAMP modulation is contingent on initial receptor binding and functional activity studies, which are not currently available.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations of Hydroxylated Frovatriptan Analogs
Impact of 4-Hydroxylation on Receptor Binding and Functional Activity
While specific studies on 4-Hydroxy-frovatriptan are not extensively detailed in publicly available literature, the pharmacological activities of other metabolites have been partially characterized. For instance, desmethyl-frovatriptan has a lower affinity for 5-HT1B/1D receptors compared to frovatriptan (B193164) itself. drugbank.comhres.ca Another metabolite, N-acetyl desmethyl frovatriptan, shows no significant affinity for these receptors. drugbank.comfda.gov The specific activity of the hydroxylated metabolites of frovatriptan is consistently reported as "unknown" in scientific literature and drug monographs. drugbank.comhres.cafda.gov Therefore, the precise impact of 4-hydroxylation on the receptor binding profile and functional efficacy of frovatriptan has not been publicly characterized.
Table 1: Known Receptor Affinity of Frovatriptan and its Metabolites
| Compound | Target Receptor | Affinity/Activity |
|---|---|---|
| Frovatriptan | 5-HT1B / 5-HT1D | High-affinity agonist drugbank.comnih.gov |
| Desmethyl-frovatriptan | 5-HT1B / 5-HT1D | Lower affinity than frovatriptan hres.cadrugs.com |
| N-acetyl desmethyl-frovatriptan | 5-HT Receptors | No significant affinity drugbank.comfda.gov |
| Hydroxylated frovatriptan | 5-HT1B / 5-HT1D | Unknown drugbank.comhres.cafda.gov |
Stereoisomeric Effects on Pharmacological Profiles
Stereoisomerism plays a critical role in the pharmacological and toxicological properties of many drugs. Frovatriptan is administered as a single enantiomer, specifically the R-enantiomer: (R)-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole. fda.gov The choice of a single enantiomer is often to optimize the therapeutic effect and minimize potential adverse effects associated with other isomers.
Correlations Between Chemical Structure and Metabolic Stability/Rate of Hydroxylation
The metabolic stability of a drug is a key determinant of its pharmacokinetic profile, including its half-life. Frovatriptan is noted for having a long terminal half-life of approximately 26 hours. nih.govhres.ca Its metabolism is principally carried out by the CYP1A2 isoenzyme. nih.govdrugs.comnih.gov The chemical structure of frovatriptan, specifically the tetrahydrocarbazole nucleus, is the site of this metabolic activity, which includes hydroxylation. hres.ca
The rate and position of hydroxylation on an aromatic ring system like that in frovatriptan are influenced by the electronic properties and steric accessibility of different positions on the ring. The presence of the carboxamide and indole (B1671886) nitrogen can direct the metabolic enzymes to specific sites. However, specific quantitative structure-metabolism relationship studies that correlate the substitution patterns on the frovatriptan scaffold with the rate of hydroxylation at the 4-position are not available in the public domain. The primary metabolic pathways identified involve the formation of hydroxylated frovatriptan, desmethyl frovatriptan, and N-acetyl desmethyl frovatriptan. clinpgx.org The efficiency of CYP1A2 in catalyzing these transformations dictates the metabolic clearance and stability of the parent drug.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Frovatriptan |
| Desmethyl-frovatriptan |
| N-acetyl desmethyl-frovatriptan |
| (R)-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole |
| (3R)-4-Hydroxy-frovatriptan |
Preclinical Pharmacokinetic Characterization of 4 Hydroxy Frovatriptan in in Vitro and Animal Models
Absorption and Distribution Studies in Non-Human Biological Systems
Specific studies detailing the absorption and distribution of 4-Hydroxy-frovatriptan following direct administration in preclinical models are not extensively documented. The characterization of this metabolite is instead inferred from the administration of its parent compound, frovatriptan (B193164).
In vitro, frovatriptan is metabolized principally by the cytochrome P450 isoenzyme CYP1A2 to several metabolites, including hydroxylated frovatriptan. hres.camedicines.org.uknih.gov The formation of this compound is therefore a result of this hepatic metabolism.
Regarding distribution, data on the parent compound, frovatriptan, offers some indirect insights. Frovatriptan exhibits a large volume of distribution in animal models, suggesting that it is not confined to the bloodstream and likely concentrates in various tissues. nih.gov Furthermore, frovatriptan demonstrates reversible binding to blood cells, with an approximate 60% association at equilibrium, resulting in a blood-to-plasma concentration ratio of about 2:1. hres.canih.gov The binding of frovatriptan to serum proteins is low, at approximately 15%. hres.canih.gov While these parameters describe the parent drug, the distribution characteristics of its metabolite, this compound, have not been specifically reported.
Elimination Pathways Beyond Metabolic Transformation (e.g., Renal Excretion)
The elimination of this compound is part of the broader clearance process of frovatriptan and its various metabolites. Studies utilizing radiolabeled frovatriptan in healthy subjects have been instrumental in elucidating these pathways.
Following the administration of a single oral dose of radiolabeled frovatriptan, a significant portion of the administered radioactivity is recovered in both urine and feces. hres.camedicines.org.uk This indicates that both renal and fecal routes are major pathways of elimination for the drug and its metabolites combined. Specifically, 32% of the dose has been recovered in urine and 62% in feces. hres.camedicines.org.ukamazonaws.comrxlist.com
Analysis of the urine composition from these studies confirmed the presence of several radiolabeled compounds, including unchanged frovatriptan and various metabolites. Notably, "hydroxylated frovatriptan" was identified as one of the metabolites excreted via the renal pathway. hres.camedicines.org.ukamazonaws.comrxlist.com This provides direct evidence that renal excretion is an elimination pathway for this compound, independent of further metabolic changes.
Below is a data table summarizing the recovery of radioactivity following a single oral dose of radiolabeled frovatriptan.
| Excretion Pathway | Percentage of Recovered Radioactivity (%) |
| Urine | 32 |
| Feces | 62 |
| Total Recovery | 94 |
Data derived from studies on radiolabeled frovatriptan and its metabolites. hres.camedicines.org.uk
Tissue Distribution Analysis in Animal Models
Specific studies analyzing the tissue distribution and concentration of this compound in various organs and tissues within animal models are not detailed in the available literature.
However, studies in lactating rats have shown that frovatriptan and/or its metabolites are excreted into breast milk. medicines.org.uk In these animal models, the maximum concentration of the drug and/or its metabolites in milk was found to be four times higher than the maximum levels observed in the blood. medicines.org.uk This finding suggests that this compound, as a known metabolite, may distribute into milk, although its specific concentration was not independently quantified. The high volume of distribution of the parent compound, frovatriptan, also supports the likelihood of extensive distribution into tissues beyond the central circulation, but direct evidence for the tissue localization of this compound remains to be established. nih.gov
Implications of Pharmacokinetic Properties for Metabolite Accumulation in Preclinical Studies
The potential for accumulation of this compound in preclinical studies is intrinsically linked to the pharmacokinetic profile of its parent drug, frovatriptan, which is characterized by a particularly long terminal elimination half-life of approximately 26 hours. nih.govrxlist.comnih.gov
This extended half-life of the parent compound means that with repeated dosing, as is common in preclinical toxicology studies, frovatriptan itself is likely to accumulate in the system until a steady state is reached. nih.govdovepress.com Consequently, the formation of its metabolites, including this compound, would be sustained over a prolonged period.
If this compound has a clearance rate that is slower than or similar to its rate of formation, there is a potential for the metabolite to accumulate in plasma and tissues upon multiple dosing of frovatriptan. The specific half-life of this compound is not reported, which is a critical parameter for definitively predicting its accumulation potential. Without this information, the possibility of accumulation remains a theoretical consideration based on the prolonged exposure to the parent compound. The activity of this compound is currently unknown, which makes the potential consequences of its accumulation difficult to predict. medicines.org.ukrxlist.com
Advanced Analytical Methodologies for the Detection and Quantification of 4 Hydroxy Frovatriptan in Research Matrices
Chromatographic Techniques for Separation and Identification
Chromatographic methods are central to the separation and identification of 4-Hydroxy-frovatriptan from its parent compound and other related substances. These techniques offer high resolution and sensitivity, making them indispensable for analytical studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of frovatriptan (B193164) and its related substances, including this compound. researchgate.netresearchgate.net These methods typically employ reverse-phase columns and are valued for their precision and reproducibility. researchgate.net
Several HPLC methods have been developed for frovatriptan, which are designed to be stability-indicating and thus capable of separating the parent drug from its impurities and metabolites. wipo.int For instance, a stereospecific HPLC method was developed to separate frovatriptan enantiomers using a normal-phase amylose-derivatized chiral column, demonstrating the technique's specificity. nih.gov The selection of the detector is crucial; Diode Array Detectors (DAD) and UV detectors are commonly used, with detection wavelengths often set around 244 nm or 245 nm. researchgate.netkypublications.com
Below is a table summarizing typical chromatographic conditions used in the analysis of frovatriptan, which are applicable for the separation of this compound.
Table 1: Example HPLC/UPLC Chromatographic Conditions for Frovatriptan Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| System | UPLC | HPLC |
| Column | Acquity UPLC BEH C-18 (100 × 2.1 mm, 1.7 µm) | Chiral-CBH (100 x 4.0 mm, 5µm) |
| Mobile Phase | Buffer: 0.1% trifluoroacetic acidOrganic: Methanol (B129727) and Acetonitrile (B52724) (50:50) | 10 mM potassium dihydrogen orthophosphate buffer and methanol (92:8 v/v) |
| Flow Rate | 0.2 mL/min | 0.6 mL/min |
| Detector | Diode Array Detector (DAD) | UV Detector |
| Wavelength | 244 nm | 245 nm |
| Reference | researchgate.net | |
For highly sensitive and selective quantification, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govphenomenex.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits.
A validated LC-MS/MS method has been established for determining frovatriptan concentrations in whole blood. nih.gov The method involves protein precipitation for sample pretreatment followed by analysis using an electrospray ionization source and monitoring specific mass transitions (m/z) in multiple reaction monitoring (MRM) mode. nih.gov This approach ensures that the analyte is unequivocally identified and quantified, even at very low concentrations. Such methods are essential for pharmacokinetic studies and can be adapted to quantify metabolites like this compound. nih.govresearchgate.net
Table 2: LC-MS/MS Method Parameters for Frovatriptan Quantification in Whole Blood
| Parameter | Details |
|---|---|
| LC System | Nexera UHPLC LC-30A |
| Mass Spectrometer | Triple Quad 5500 with electrospray ionization (ESI) |
| Column | ACE-C8 (50×2.1 mm, 3 μm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Methanol and Acetonitrile (1:1) |
| Sample Pretreatment | Protein precipitation with acetonitrile containing internal standard (frovatriptan-d3) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transitions | Frovatriptan: m/z 244.14→213.1Frovatriptan-d3 (IS): m/z 247.13→168.09 |
| Linearity Range | 0.0800 to 32.0 ng/mL |
| Reference | nih.gov |
Spectrophotometric and Spectroscopic Approaches
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of frovatriptan in bulk and pharmaceutical dosage forms. kypublications.comresearchgate.netijpras.com These methods are based on the measurement of light absorbance at a specific wavelength. For frovatriptan succinate, the maximum absorbance (λmax) is consistently observed at 244 nm in various solvents, including distilled water and simulated salivary fluid (pH 6.8). kypublications.comwisdomlib.org
The method generally obeys Beer's law within a defined concentration range, for example, 2-10 µg/ml. kypublications.com Derivative spectroscopy can also be employed to enhance sensitivity and reduce background interference. ijpras.comscholarsresearchlibrary.com While spectrophotometry is useful for quantification in simple matrices, it may lack the specificity to distinguish between frovatriptan and its metabolites like this compound without prior separation. ijpras.com
Validation of these methods according to ICH guidelines has shown them to be accurate and precise. researchgate.netijpras.com
Table 3: Summary of a Validated UV Spectrophotometric Method for Frovatriptan
| Validation Parameter | Result |
|---|---|
| Wavelength (λmax) | 244 nm |
| Solvent | Distilled Water |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.4362 µg/mL |
| Limit of Quantification (LOQ) | 1.3265 µg/mL |
| Accuracy (% Recovery) | 99.83% |
| Reference | kypublications.com |
Method Validation in Biological and Chemical Research Samples (e.g., microsomal incubations, animal tissues)
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. fda.gov For this compound, this involves validating analytical methods in relevant research matrices. An HPLC-UV method was successfully validated for frovatriptan analysis in rat blood and cross-validated in dog and mouse blood for pre-clinical studies. researchgate.net For clinical studies requiring higher sensitivity, LC-MS/MS methods were developed and validated for human and rabbit whole blood. researchgate.net
Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netijpras.com For instance, the inter-assay precision of an LC-MS/MS method for frovatriptan in blood was between 3.00% and 5.74%, with accuracy varying between 95.9% and 109.19%, demonstrating the method's reliability for bioanalytical applications. nih.gov
Impurity Profiling and Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for demonstrating that a drug product remains within its quality specifications over its shelf life. science.gov These methods must be able to separate the active pharmaceutical ingredient from any degradation products or impurities that may arise under various stress conditions. science.govnih.gov this compound is considered a related substance or impurity of frovatriptan. pharmaffiliates.com
Forced degradation studies are performed to develop and validate such methods. researchgate.net Frovatriptan is subjected to stress conditions including acid, base, oxidation, heat, and light. researchgate.net The analytical method, typically HPLC or UPLC, is then used to resolve the parent drug peak from the peaks of any degradants formed. researchgate.net The ability to achieve this separation proves the method is "stability-indicating." The identification and control of impurities, including metabolites like this compound and other related compounds such as 1-(R)-Hydroxy Frovatriptan, are essential to ensure the quality and safety of the drug substance. daicelpharmastandards.comsynzeal.com
Computational Chemistry and Molecular Modeling Studies of 4 Hydroxy Frovatriptan
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Understanding the interaction between 4-hydroxy-frovatriptan and its target receptors, primarily the 5-HT1B and 5-HT1D serotonin (B10506) receptors, is crucial for elucidating its mechanism of action.
The introduction of a hydroxyl group in this compound would likely alter the binding profile compared to frovatriptan (B193164). This hydroxyl group could form additional hydrogen bonds with amino acid residues in the receptor's binding pocket, potentially increasing the binding affinity. The precise nature of these interactions would depend on the specific orientation of the hydroxyl group and the topography of the binding site.
Table 1: Postulated Intermolecular Interactions of this compound with 5-HT1B/1D Receptors (Hypothetical)
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Cation-Pi | Lysine, Arginine |
| Van der Waals | Leucine, Isoleucine, Valine |
Quantum Chemical Calculations (e.g., DFT) for Molecular Stability and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure, stability, and reactivity of molecules. researchgate.net For frovatriptan, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been used to investigate its molecular stability and reactivity. researchgate.netresearchgate.net
These studies often involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A larger HOMO-LUMO gap suggests greater stability and lower reactivity. researchgate.net For different conformers of frovatriptan, this energy gap has been calculated to be in the range of 4.7345 to 4.8268 eV. researchgate.net
The presence of the electron-donating hydroxyl group in this compound would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to frovatriptan, suggesting a possible increase in reactivity. Molecular electrostatic potential (MEP) analysis of frovatriptan has also been used to identify regions that are prone to electrophilic and nucleophilic attack. researchgate.net A similar analysis for this compound would likely show an increased negative potential around the hydroxyl group, indicating a site susceptible to electrophilic attack.
Table 2: Calculated Energy Parameters for Frovatriptan Conformers (B3LYP/6–311++G(d,p))
| Conformer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| I | -6.9036 | -2.1691 | 4.7345 |
| II | -6.9167 | -2.1691 | 4.7476 |
| III | -6.9362 | -2.1095 | 4.8268 |
| IV | -6.9233 | -2.1691 | 4.7544 |
| V | -6.9227 | -2.1691 | 4.7536 |
| Data derived from studies on frovatriptan. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org These models are valuable in drug discovery for predicting the activity of new compounds. semanticscholar.org A QSAR study on triptans has been conducted to identify molecules with selective binding affinities for serotonin receptors. semanticscholar.org This study involved compiling binding affinity data for various triptans and generating molecular descriptors to build a predictive model. semanticscholar.org
For this compound, a QSAR model could be developed to predict its binding affinity to 5-HT1B/1D receptors based on its structural features. Descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices would be calculated for this compound and correlated with its experimentally determined binding affinity.
Quantitative Structure-Metabolism Relationship (QSMR) modeling is a related technique that aims to predict the metabolic fate of a compound based on its structure. While specific QSMR studies on this compound are not available, the general approach would involve identifying the metabolic pathways of frovatriptan and its analogs and correlating structural properties with the rates and products of metabolism.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is important as the three-dimensional structure of a molecule dictates its interaction with biological receptors.
For frovatriptan, conformational analysis has been performed by scanning the potential energy surface through the rotation of dihedral angles. researchgate.net These studies have identified several stable conformers of frovatriptan. researchgate.net The addition of a hydroxyl group in this compound would introduce another rotatable bond (C-O-H) and could also influence the conformational preferences of the rest of the molecule through intramolecular hydrogen bonding.
Energy minimization studies, often performed using DFT, are used to find the most stable conformer (the one with the lowest energy). researchgate.net For this compound, such studies would involve systematically exploring the conformational space and calculating the energy of each conformation to identify the global minimum. The resulting low-energy conformers would then be used in molecular docking simulations to predict the most likely binding mode to its target receptors.
Table 3: Selected Optimized Geometrical Parameters for a Stable Conformer of Frovatriptan (B3LYP/6–311++G(d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
| R(N3-C5) | 1.465 |
| R(C5-C6) | 1.540 |
| A(N3-C5-C6) | 110.89 |
| D(N4-C18-C15-C13) | -173.83 |
| Data derived from studies on frovatriptan. researchgate.net |
Future Research Directions and Unexplored Academic Avenues for 4 Hydroxy Frovatriptan
Elucidation of "Unknown" Metabolite Activities and Secondary Biotransformation Pathways
Frovatriptan (B193164) is principally metabolized by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites, including hydroxylated frovatriptan (4-hydroxy-frovatriptan), desmethyl-frovatriptan, N-acetyl-desmethyl-frovatriptan, and hydroxylated N-acetyl-desmethyl frovatriptan. drugbank.comnih.govnih.gov The primary focus of future research should be to characterize the pharmacological activity of these metabolites, particularly this compound.
Key research questions include:
What is the binding affinity and functional activity of this compound at the primary 5-HT1B and 5-HT1D receptors? drugbank.comnih.gov
Does this metabolite exhibit activity at other serotonin (B10506) receptor subtypes for which the parent compound has moderate affinity, such as 5-HT1A, 5-HT1F, and 5-HT7 receptors? nih.gov
What are the secondary biotransformation pathways for this compound? Does it undergo further phase I or phase II metabolism, such as glucuronidation or sulfation?
Investigating these secondary pathways is crucial, as they could lead to the formation of additional, currently unknown, metabolites with distinct biological activities. hyphadiscovery.com Uncovering these pathways would provide a more complete map of frovatriptan's metabolic fate.
Investigation of Potential Biological Roles Beyond Primary Receptor Agonism
The therapeutic action of frovatriptan is attributed to its agonist activity at 5-HT1B/1D receptors, leading to vasoconstriction of dilated intracranial arteries and inhibition of neuropeptide release. nih.govnih.gov However, the potential biological roles of its hydroxylated metabolite, this compound, beyond this primary mechanism are unknown.
Development of Novel Synthetic Strategies for Hydroxylated Frovatriptan Derivatives with Modified Properties
To facilitate detailed pharmacological studies, robust and efficient synthetic routes to this compound and other hydroxylated derivatives are required. A significant area for future research lies in the development of novel synthetic strategies that allow for precise control over the position of hydroxylation on the frovatriptan scaffold.
These synthetic efforts would enable the production of sufficient quantities of the metabolite for in-depth in vitro and in vivo testing. Furthermore, these new synthetic methodologies could be adapted to create a library of hydroxylated frovatriptan derivatives with modified properties, such as:
Enhanced receptor selectivity
Improved metabolic stability
Altered pharmacokinetic profiles
Exploring innovative catalytic methods could be a promising approach to achieving these synthetic goals, potentially leading to the discovery of new chemical entities with superior therapeutic characteristics. mdpi.comresearchgate.net
Application of Metabolomics and Proteomics to Further Understand Biotransformation Pathways
Modern "omics" technologies offer powerful tools to deepen our understanding of drug metabolism. mdpi.com The application of metabolomics and proteomics can provide a comprehensive, systems-level view of frovatriptan's biotransformation. nih.govmdpi.com
Metabolomics: Untargeted metabolomics studies on plasma or urine samples from individuals administered frovatriptan can help identify the full spectrum of its metabolites, including those formed through minor or previously unknown secondary pathways. mdpi.com This approach uses sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify a wide range of small molecules. nih.govnih.gov
Proteomics: Proteomic analysis of liver cells or tissues exposed to frovatriptan can identify changes in the expression levels of metabolic enzymes and transport proteins. This can help to confirm the role of CYP1A2 and potentially identify other enzymes involved in the drug's metabolism and the subsequent processing of its metabolites. mdpi.comspringernature.com
Integrating data from these platforms can provide a holistic understanding of the biochemical pathways involved in the formation and clearance of this compound. springernature.com
Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To accurately study the mechanisms of this compound's formation and activity, researchers must move beyond simple in vitro systems. Advanced models that better recapitulate human physiology are needed. mdpi.comresearchgate.net
Advanced In Vitro Models:
3D Liver Spheroids and Organoids: These models offer a more physiologically relevant environment compared to traditional 2D cell cultures, maintaining the expression and function of key metabolic enzymes like CYPs for longer periods. researchgate.net
Liver-on-a-Chip: These microfluidic devices can simulate the microenvironment of the liver, allowing for the study of drug metabolism and potential toxicity in a dynamic system that mimics blood flow. mdpi.com These platforms can be crucial for predicting the hepatic clearance of frovatriptan and the formation rate of this compound. mdpi.com
Ex Vivo Models:
Isolated Perfused Organs: Models such as the isolated perfused liver can be used to study the complete metabolic profile of frovatriptan in a controlled ex vivo setting. nih.gov
Isolated Blood Vessels: The use of isolated human cerebral and coronary arteries can help to directly compare the vasoconstrictor potency and selectivity of this compound relative to its parent compound, frovatriptan. researchgate.net
The utilization of these sophisticated models will be instrumental in conducting detailed mechanistic studies on the biotransformation and pharmacological activity of this compound. ijnrph.com
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying 4-Hydroxy-frovatriptan in pharmaceutical samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise identification and quantification. Reference standards from USP (e.g., Frovatriptan Related Compound A) should be employed for calibration . Ensure method validation per ICH guidelines, including specificity, linearity, and recovery rates. For impurity profiling, compare retention times and fragmentation patterns against authenticated standards .
Q. How can researchers differentiate this compound from other frovatriptan metabolites in pharmacokinetic studies?
- Approach : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve structural differences, particularly focusing on hydroxyl-group positioning. Cross-validate with in vitro metabolic assays using human liver microsomes to confirm enzymatic pathways (e.g., CYP450 isoforms) . Data should be benchmarked against known pharmacokinetic profiles of frovatriptan .
Q. What experimental protocols are critical for assessing this compound stability under varying storage conditions?
- Protocol Design : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via stability-indicating HPLC methods. Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf-life . Include statistical analysis of variance (ANOVA) to assess significance of degradation trends .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate the pharmacodynamic effects of this compound in migraine models?
- Experimental Design : Use randomized, placebo-controlled trials with stratified cohorts based on migraine severity and prior triptan exposure. Incorporate crossover designs to minimize inter-subject variability. Measure endpoints such as cerebral blood flow (via Doppler ultrasound) and serotonin receptor binding affinity (in vitro autoradiography) . Adjust for covariates like renal/hepatic function due to frovatriptan’s prolonged half-life (26 hours) .
Q. What strategies resolve contradictory data on this compound’s metabolic contribution to frovatriptan efficacy?
- Analysis Framework : Perform meta-analyses of clinical trials (e.g., Cochrane systematic review protocols) to harmonize conflicting results . Variables such as patient demographics, CYP2D6 polymorphism prevalence, and analytical sensitivity (e.g., LC-MS vs. ELISA) must be included as moderators . Use multivariate regression to isolate confounding factors .
Q. How can in silico modeling predict this compound’s interaction with 5-HT1B/1D receptors compared to frovatriptan?
- Computational Workflow : Employ molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities. Validate predictions with surface plasmon resonance (SPR) assays to measure real-time receptor-ligand kinetics. Cross-reference with frovatriptan’s known cerebro-selectivity and receptor occupancy data .
Q. What methodologies ensure reproducibility in synthesizing this compound for preclinical studies?
- Synthesis and Validation : Follow USP guidelines for impurity synthesis, including stepwise oxidation of frovatriptan under controlled pH and temperature. Confirm purity via elemental analysis and X-ray crystallography. Document synthetic pathways in supplemental materials with explicit reaction conditions (e.g., solvent ratios, catalysts) .
Methodological Notes
- Data Contradiction Management : Use sensitivity analyses to weigh evidence quality. For example, discordant pharmacokinetic data may stem from assay variability; prioritize studies using validated reference standards .
- Ethical Compliance : Adhere to ICH-GCP guidelines for human subject research, particularly in migraine trials . For impurity isolation, follow OSHA safety protocols for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
